![molecular formula C16H13FN4O2S B5830331 N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5830331.png)

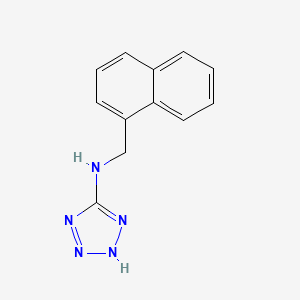

N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” is a compound that contains a 1,3,4-thiadiazole moiety . This heterocyclic five-membered ring has gained prominence by exhibiting a wide variety of biological activities . The lower toxicity and in vivo stability of the 1,3,4-thiadiazol nucleus is attributed to its aromaticity .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives . The structure-activity relationship analysis suggests that compounds with a methoxy group as an electron-donating moiety rendered higher activity .Molecular Structure Analysis

The molecular formula of this compound is C8H6FN3S . It contains a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine, the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication .Physical And Chemical Properties Analysis

The molecular weight of this compound is 195.22 . Other physical and chemical properties are not explicitly mentioned in the sources.科学的研究の応用

Anticancer Research

1,3,4-Thiadiazole derivatives: have been extensively studied for their potential as anticancer agents. The presence of the thiadiazole moiety is known to disrupt processes related to DNA replication, which can inhibit the replication of cancer cells . The specific structure of “N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” could be explored for its cytotoxic properties against various cancer cell lines, including prostate, neuroblastoma, and colon cancers.

Antiepileptic Drug Development

The 1,3,4-thiadiazole scaffold has shown good potency as an anticonvulsant agent . This compound could be modified and tested for its efficacy in reducing seizures, with the potential for lower toxicity and higher effectiveness compared to current antiepileptic medications.

Antimicrobial and Antifungal Applications

Thiadiazole derivatives exhibit a broad range of therapeutic activities, including antimicrobial and antifungal properties . This compound could be synthesized and screened for its effectiveness in combating various bacterial and fungal pathogens, which is crucial in the development of new antibiotics and antifungals.

Agricultural Chemical Research

In agriculture, compounds with antimicrobial properties can be used to protect crops from diseases. The compound could be evaluated for its potential as a pesticide or fungicide to improve crop yield and resistance to pathogens .

Material Science

In material science, molecules with unique structures like “N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(3-methoxyphenyl)urea” can be used to create novel materials with specific properties. Its potential applications could include the development of organic semiconductors , sensors , or catalysts due to its aromatic and heterocyclic characteristics .

Environmental Science

The environmental applications of such compounds could involve their use as sensors to detect pollutants or as agents in the breakdown of hazardous substances. The compound’s reactivity and potential binding capabilities could make it useful in environmental monitoring and remediation efforts .

Biochemical Research

In biochemistry, the compound could be used to study enzyme inhibition or receptor binding due to its structural complexity. It could serve as a model compound to understand the interaction between small molecules and biological macromolecules .

Neuroprotective Agent Research

Given the anticonvulsant and potential neuroprotective properties of thiadiazole derivatives, this compound could be researched for its ability to protect neuronal cells from damage or death, which is significant in the treatment of neurodegenerative diseases .

作用機序

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s known that similar compounds, such as 1,3,4-thiadiazole derivatives, can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

Similar compounds have been shown to induce apoptosis via the caspase-dependent pathway , which leads to programmed cell death.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown cytotoxic activity against various cell lines . For instance, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives have shown anticancer activity against human prostate cancer (PC3), human neuroblastoma (SKNMC), and human colon .

Action Environment

It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

特性

IUPAC Name |

1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O2S/c1-23-11-6-4-5-10(9-11)18-15(22)19-16-21-20-14(24-16)12-7-2-3-8-13(12)17/h2-9H,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNVHEUXDJBJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1,1,3,3-tetramethylbutyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5830249.png)

![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)

![4-methyl-7-[(3-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5830293.png)

![N-1,3-benzodioxol-5-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5830299.png)

![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)